1-Methyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine
Description
Properties
Molecular Formula |
C13H19N3 |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
1-(5-ethenyl-4-methylpyridin-2-yl)-4-methylpiperazine |
InChI |
InChI=1S/C13H19N3/c1-4-12-10-14-13(9-11(12)2)16-7-5-15(3)6-8-16/h4,9-10H,1,5-8H2,2-3H3 |
InChI Key |
XNLKZDFEPVDHMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C=C)N2CCN(CC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine can be synthesized through several synthetic routes. One common method involves the reaction of 1-methylpiperazine with 4-methyl-5-vinylpyridine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base such as potassium carbonate. The reaction is carried out at elevated temperatures, usually around 80-100°C, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, including temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methyl and vinyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Methyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-methyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The vinylpyridine moiety can participate in π-π interactions with aromatic residues, while the piperazine ring can form hydrogen bonds with polar groups in the target molecules. These interactions can influence various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperazine derivatives exhibit diverse pharmacological activities depending on their substituents. Below is a comparative analysis of structurally related compounds:
Pyridinyl-Piperazine Derivatives
1-Methyl-4-(pyridin-4-yl)piperazine
- Structure : A simpler analog lacking the vinyl and methyl groups on the pyridine ring.
- Activity : Demonstrates moderate cytotoxicity in purine-based SMO antagonists but is less potent than the vinyl-substituted derivative. The absence of the vinyl group may reduce steric complementarity with the receptor .
1-Methyl-4-[6-(pyridin-4-ylmethoxy)-pyridin-2-yl]-piperazine
Piperazine-Piperidine Hybrids
1-Methyl-4-(piperidin-4-yl)piperazine
Trifluoromethylbenzyl-Substituted Piperazines
1-Methyl-4-(2-[trifluoromethyl]benzyl)piperazine
- Structure : Features a trifluoromethylbenzyl group attached to the piperazine.
- Activity: Found in FLT3 inhibitors (e.g., ponatinib analogs). Alone, this moiety is insufficient for FLT3 inhibition; synergy with an aminoisoquinoline group is required for activity against AML cell lines (e.g., MV4–11, MOLM-14) .
Selenium-Containing Piperazines
1-Methyl-4-(3-(phenylselanyl)propyl)piperazine (RSe-1)
- Structure : Incorporates a phenylselanylpropyl chain.
- Synthesis: Synthesized via alkylation and Se-alkylation under inert conditions.
Sulfonamide-Substituted Piperazines
1-Methyl-4-((4-nitrophenyl)sulphonyl)piperazine
- Structure : Includes a nitrobenzenesulfonyl group.
- Activity: Primarily a synthetic intermediate.
Key Pharmacological and Physicochemical Properties
Solubility and pKa
- Ethylene/Methylene Spacers : Piperazines with ethylene spacers (e.g., 8ac, 8ad) exhibit high aqueous solubility (>80 µM) due to favorable pKa values (~6–7). Direct attachment of aromatic groups (e.g., N-phenylpiperazine) reduces solubility to <20 µM .
- 1-Methyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine : Predicted solubility is moderate, similar to pyridinyl derivatives, but experimental data are lacking.
Structure-Activity Relationship (SAR) Insights
- Pyridine Substitutions : The vinyl group in the target compound likely enhances hydrophobic interactions with the SMO receptor, while electron-donating groups (e.g., methoxy in 5HT7 agonists) improve solubility and selectivity .
- Spacer Groups : Ethylene spacers between piperazine and aromatic cores optimize solubility and potency by modulating pKa and reducing steric hindrance .
- Hybrid Structures : Piperazine-piperidine hybrids balance lipophilicity and basicity, improving kinase inhibitor profiles .
Biological Activity
1-Methyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that allows it to interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
This compound has the following molecular formula:
- Molecular Formula : C₁₃H₁₈N₂
- Molecular Weight : 206.29 g/mol
The compound consists of a piperazine ring substituted with a methyl group and a vinylpyridine moiety, which is crucial for its biological activity.
The biological activity of this compound primarily involves its role as a ligand for various receptors and enzymes. Studies indicate that it can modulate the activity of specific targets, potentially acting as an agonist or antagonist in biochemical pathways relevant to therapeutic applications.
Key Mechanisms Include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes such as monoamine oxidase (MAO), which is implicated in neurodegenerative disorders.
- Receptor Modulation : It interacts with neurotransmitter receptors, influencing signaling pathways that could be beneficial in treating psychiatric conditions.
Biological Activity Data
Research has documented various aspects of the biological activity of this compound. Below is a summary of relevant findings:
| Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| MAO-B Inhibition | Monoamine Oxidase | 0.013 µM | |
| Receptor Binding Affinity | Various Neurotransmitter Receptors | Variable | |
| Antimicrobial Properties | Bacterial Strains | Varies |
Case Studies and Research Findings
- Monoamine Oxidase Inhibition : A study highlighted the effectiveness of this compound as a selective inhibitor of MAO-B. The compound exhibited an IC50 value of 0.013 µM, indicating high potency and selectivity compared to MAO-A inhibitors .
- Neuroprotective Potential : Research has suggested that compounds similar to this compound could be developed into neuroprotective agents targeting neurodegenerative diseases like Alzheimer's . The modulation of neurotransmitter systems through receptor interaction is a key area of exploration.
- Antimicrobial Activity : Preliminary studies have indicated that this compound may possess antimicrobial properties, potentially effective against various bacterial strains. Further investigation is needed to elucidate the mechanisms behind these effects .
Q & A
Q. What synthetic strategies are employed for preparing 1-Methyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine?
Synthesis typically involves coupling a functionalized pyridine moiety with a substituted piperazine ring. For example:
- Nucleophilic aromatic substitution : Reacting halogenated pyridines (e.g., 2-chloro-5-nitro pyridine derivatives) with 1-methylpiperazine under basic conditions .
- Transition-metal catalysis : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce vinyl groups or aryl substituents .
- Protecting group strategies : Use of tert-butyloxycarbonyl (Boc) groups to protect the piperazine nitrogen during functionalization, followed by deprotection .
Key validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using LC-MS .
Q. How is the compound characterized structurally and spectroscopically?
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm substitution patterns (e.g., vinyl proton resonances at δ 5.5–6.5 ppm, piperazine methyl group at δ 2.3–2.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) and isotopic distribution .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., vinyl C=C stretching at ~1650 cm) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .
Q. What are the recommended handling and storage protocols?
- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) due to potential skin/eye irritation risks observed in structurally similar piperazines .
- Storage : Store in airtight containers at 2–8°C under inert gas (argon or nitrogen) to prevent oxidation of the vinyl group .
- Stability : Monitor for decomposition via periodic HPLC analysis; avoid exposure to strong oxidizers or UV light .
Advanced Research Questions
Q. How does structural modification of the piperazine ring impact biological activity?
- Substituent effects :
- Methyl group on piperazine : Enhances metabolic stability by reducing CYP450-mediated oxidation .
- Vinylpyridine moiety : Increases lipophilicity (logP), improving membrane permeability but potentially reducing aqueous solubility .
- Electron-withdrawing groups (e.g., nitro on pyridine): May enhance binding affinity to targets like kinase enzymes or GPCRs .
- Case study : Replacement of the 1-methylpiperazine group with bulkier substituents (e.g., 1-(2-fluorophenyl)piperazine) in related compounds reduced off-target activity against M1/M2 receptors by 50% .
Q. What methodologies assess metabolic stability and CYP450 interactions?
- In vitro CYP inhibition assays :
- Incubate the compound with human liver microsomes and CYP-specific substrates (e.g., dextromethorphan for CYP2D6). Measure metabolite formation via LC-MS/MS .
- Kinetic parameters : Determine (inhibition constant) and (inactivation rate) for mechanism-based inhibitors. For example, a related piperazine derivative showed and against CYP2D6 .
- Reactive metabolite trapping : Use glutathione or N-acetylcysteine to identify electrophilic intermediates formed during CYP-mediated oxidation .
Q. How are structure-activity relationships (SAR) optimized for target selectivity?
- Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using software like Schrödinger or MOE. For example, the vinylpyridine group in this compound may align with hydrophobic pockets in FLT3 kinase .
- Parallel synthesis : Generate a library of analogs with systematic variations (e.g., substituents on the pyridine ring or piperazine nitrogen). Test against primary and counter-screening targets .
- Selectivity profiling : Use panels of kinase or receptor assays (e.g., Eurofins CEREP) to identify off-target effects. A related compound showed >100-fold selectivity for CCR5 over CXCR4 .
Q. What in vivo pharmacokinetic (PK) studies are critical for preclinical development?
- Oral bioavailability : Administer the compound to rodents (e.g., rats) and measure plasma concentrations via LC-MS. Optimize formulations using surfactants (e.g., Tween 80) to enhance solubility .
- Tissue distribution : Use radiolabeled analogs (e.g., -labeled) to quantify accumulation in target organs .
- Metabolite identification : Collect bile or urine samples and characterize metabolites using HRMS and NMR .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported biological activity across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
